Cytotoxicity in Sensitive Human Myeloma 8226 Cells: 1,4-Isomer (Compound 17) Versus 9,10-Isomer Bisantrene (Compound 1)
In a direct head-to-head comparison using the MTT assay against the human multiple myeloma cell line 8226 (sensitive, parental), the 1,4-isomer (compound 17) demonstrated an IC50 value of 5.6 µM, whereas the corresponding 9,10-isomer bisantrene (compound 1) exhibited an IC50 of 0.018 µM [1]. This represents a 311-fold difference in cytotoxic potency. The experimental conditions employed the standard 96-hour MTT microculture tetrazolium assay with a panel of human tumor cell lines; the detailed assay protocol is described in Alley et al., Cancer Res. 1988, 48, 589-601, as referenced within the primary study [1].
| Evidence Dimension | Cytotoxic potency against sensitive human myeloma 8226 cells |
|---|---|
| Target Compound Data | IC50 = 5.6 µM |
| Comparator Or Baseline | Bisantrene (9,10-isomer, compound 1): IC50 = 0.018 µM |
| Quantified Difference | 311-fold lower potency (5.6 / 0.018 ≈ 311) |
| Conditions | 96-h MTT assay; human multiple myeloma 8226 sensitive (parental) cell line; compound exposure duration: 96 hours; reference protocol: Alley et al., Cancer Res. 1988, 48, 589-601 |
Why This Matters
This large potency differential demonstrates that the 1,4-isomer cannot serve as a potency-equivalent replacement for bisantrene; researchers selecting between these compounds must account for a >300-fold difference in target cell sensitivity.
- [1] B. S. Iyengar, R. T. Dorr, D. S. Alberts, A. M. Sólyom, M. Krutzsch, W. A. Remers. 1,4-Disubstituted Anthracene Antitumor Agents. Journal of Medicinal Chemistry, 1997, 40(23), 3734–3738. Table 1, compounds 17 and 1. PMID: 9371238. View Source
